2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Beschreibung
Chemical Nomenclature and Structural Features
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[1,5-a]pyrazine hydrochloride possesses a complex molecular architecture that combines multiple heterocyclic elements within a single framework. The compound bears the Chemical Abstracts Service registry number 1013905-12-8 and exhibits a molecular formula of C₆H₈ClF₃N₄, corresponding to a molecular weight of 228.60 grams per mole for the hydrochloride salt form. The free base form, without the hydrochloride counterion, maintains a molecular formula of C₆H₇F₃N₄ with a molecular weight of 192.14 grams per mole.
The structural framework of this compound centers around a bicyclic system consisting of a 1,2,4-triazole ring fused to a pyrazine ring through a 1,5-bridging arrangement. This particular fusion pattern creates a rigid, planar aromatic system that significantly influences the compound's chemical and physical properties. The tetrahydro designation indicates the saturation of the pyrazine ring at positions 5, 6, 7, and 8, introducing conformational flexibility to an otherwise rigid heterocyclic system.
The trifluoromethyl group positioned at the 2-position of the triazole ring represents a critical structural feature that profoundly impacts the compound's properties. Trifluoromethyl substitution is renowned for enhancing metabolic stability, modifying lipophilicity, and influencing binding interactions with biological targets. The incorporation of three fluorine atoms introduces significant electronegativity, creating a powerful electron-withdrawing effect that can modulate the electronic distribution throughout the entire molecular framework.
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization. The designation "triazolo[1,5-a]pyrazine" indicates the specific fusion pattern between the triazole and pyrazine rings, where the triazole nitrogen at position 1 connects to the pyrazine nitrogen at position 5. This fusion creates a rigid bicyclic system that differs significantly from other triazolo-pyrazine isomers, such as the [4,3-a] fusion pattern observed in sitagliptin-related compounds.
The hydrochloride salt formation represents a common pharmaceutical strategy for improving compound stability and solubility characteristics. The protonation typically occurs at one of the nitrogen atoms within the heterocyclic system, creating a positively charged species that associates with the chloride counterion. This salt formation can significantly enhance water solubility while maintaining the compound's chemical stability under various storage conditions.
Historical Context and Developmental Significance
The development of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[1,5-a]pyrazine hydrochloride emerges from a broader historical context of triazolo-pyrazine research that gained significant momentum in the early 21st century. The foundational work in this area was largely driven by the pharmaceutical industry's recognition of triazole-containing heterocycles as privileged scaffolds for drug discovery. The particular [1,5-a] fusion pattern represents a relatively recent addition to the triazolo-pyrazine family, expanding the chemical space available for medicinal chemistry applications.
The synthetic methodologies for accessing triazolo[1,5-a]pyrazine derivatives have evolved considerably since their initial development. Early synthetic approaches often involved multi-step procedures with limited substrate scope and moderate yields. However, recent advances have introduced more efficient one-pot methodologies that enable the preparation of diverse triazolo[1,5-a]pyrazine derivatives from readily available starting materials. These methodological improvements have facilitated broader exploration of this chemical space and contributed to the identification of compounds with enhanced biological properties.
The historical significance of trifluoromethyl-substituted heterocycles in pharmaceutical development cannot be overstated. The introduction of trifluoromethyl groups into heterocyclic frameworks has consistently yielded compounds with improved pharmacological profiles, including enhanced metabolic stability, increased bioavailability, and modified selectivity profiles. The specific application of trifluoromethyl substitution to triazolo-pyrazine systems represents a logical extension of this successful strategy.
Patent literature reveals significant industrial interest in triazolo-pyrazine derivatives, particularly those bearing trifluoromethyl substitution. Multiple pharmaceutical companies have pursued synthetic routes to these compounds, recognizing their potential as intermediates for drug development programs. The development of scalable synthetic methodologies has been a particular focus, with several patents describing improved procedures for preparing these compounds in multi-kilogram quantities suitable for pharmaceutical development.
The emergence of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[1,5-a]pyrazine hydrochloride as a compound of interest reflects broader trends in heterocyclic chemistry toward increasing structural complexity and functional diversity. Modern drug discovery programs increasingly rely on complex heterocyclic scaffolds that can access previously unexplored regions of chemical space. The bicyclic nature of triazolo-pyrazine systems, combined with the strategic placement of trifluoromethyl substitution, exemplifies this approach to molecular design.
Relevance to Heterocyclic Chemistry and Medicinal Research
The significance of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[1,5-a]pyrazine hydrochloride within the broader context of heterocyclic chemistry extends far beyond its individual properties to encompass its role as a representative member of an important class of bioactive molecules. Triazolo-pyrazine derivatives have demonstrated remarkable versatility in medicinal chemistry applications, with various structural analogs exhibiting activities across multiple therapeutic areas including antimicrobial, anticancer, antidiabetic, and neurological applications.
The structural framework of triazolo[1,5-a]pyrazine systems provides an excellent platform for exploring structure-activity relationships in medicinal chemistry. The bicyclic core offers multiple sites for chemical modification, allowing researchers to systematically vary substituents and evaluate their impact on biological activity. The specific positioning of the trifluoromethyl group at the 2-position creates unique electronic and steric environments that can be leveraged for selective target engagement.
Recent research has highlighted the importance of triazolo-pyrazine derivatives as antimicrobial agents, with several compounds demonstrating significant activity against both gram-positive and gram-negative bacterial strains. Structure-activity relationship studies have revealed that modifications to the triazolo-pyrazine core can dramatically influence antimicrobial potency and selectivity. These findings have important implications for the development of new antibacterial agents, particularly in the context of increasing antibiotic resistance.
The anticancer potential of triazolo-pyrazine derivatives has emerged as another area of significant research interest. Recent studies have demonstrated that certain trifluoromethyl-substituted triazolo-pyrazine compounds exhibit potent antiproliferative activity against human cancer cell lines. These compounds appear to function through multiple mechanisms, including the induction of apoptosis via mitochondrial pathways and the modulation of key cellular signaling processes.
The role of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[1,5-a]pyrazine hydrochloride in synthetic chemistry extends beyond its potential as a bioactive compound to include its utility as a synthetic intermediate. The compound's structural features make it an attractive starting point for further chemical elaboration, allowing access to more complex derivatives through established synthetic transformations. This versatility has made triazolo-pyrazine derivatives valuable building blocks in combinatorial chemistry approaches to drug discovery.
Computational chemistry has played an increasingly important role in understanding the properties and potential applications of triazolo-pyrazine derivatives. Molecular docking studies have provided insights into the binding modes of these compounds with various biological targets, revealing key structural features that contribute to activity and selectivity. Machine learning approaches have also been applied to predict the biological activities of triazolo-pyrazine derivatives, facilitating the design of new compounds with improved properties.
The continued development of synthetic methodologies for accessing triazolo[1,5-a]pyrazine derivatives represents an active area of research with significant implications for medicinal chemistry. Recent advances in one-pot synthetic procedures have improved the accessibility of these compounds, enabling broader exploration of their chemical space. These methodological developments are essential for supporting the growing interest in triazolo-pyrazine derivatives as potential therapeutic agents.
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4.ClH/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5;/h10H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHKQIUGWAESGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)C(F)(F)F)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit c-met and vegfr-2 kinases. These kinases play crucial roles in cell growth and angiogenesis, respectively.
Mode of Action
Similar compounds have been shown to inhibit the activity of c-met and vegfr-2 kinases. This inhibition could potentially lead to a decrease in cell proliferation and angiogenesis.
Biochemische Analyse
Biochemical Properties
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as c-Met protein kinase and GABA A receptors. The interaction with c-Met protein kinase involves inhibition of the kinase activity, which is crucial for various cellular processes including cell growth and differentiation. Additionally, the modulation of GABA A receptors by this compound affects neurotransmission and has implications for neurological research.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to alter the signaling pathways involving c-Met, leading to changes in cell proliferation and apoptosis. Furthermore, the modulation of GABA A receptors impacts neuronal cell function and can influence gene expression related to neurotransmission. These cellular effects make this compound a valuable tool in studying various cellular mechanisms and potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met protein kinase, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, it interacts with GABA A receptors, modulating their activity and influencing neurotransmission. These interactions result in changes in gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that the compound can maintain its inhibitory effects on c-Met protein kinase and modulatory effects on GABA A receptors, suggesting its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit c-Met protein kinase activity and modulate GABA A receptor function without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been reported. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with c-Met protein kinase and GABA A receptors. Additionally, it can be found in the nucleus, where it may influence gene expression. The subcellular localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action.
Biologische Aktivität
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride (CAS No. 1013905-12-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazolo-pyrazines, which have been shown to exhibit various pharmacological effects including antibacterial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C6H8ClF3N4
- Molecular Weight : 228.60 g/mol
- CAS Number : 1013905-12-8
- MDL Number : MFCD11044797
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo-pyrazine derivatives. For instance:
- A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Some derivatives showed moderate to good antibacterial activities with MIC values comparable to standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of Triazolo-Pyrazine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Comparison |
|---|---|---|---|
| Compound 2e | Staphylococcus aureus | 32 | Comparable to Ampicillin |
| Compound 2e | Escherichia coli | 16 | Comparable to Ampicillin |
Anticancer Activity
The anticancer properties of related triazolo-pyrazine compounds have also been investigated. For example:
- A derivative was tested against human colon cancer cell lines (HCT-116 and HT-29), demonstrating significant antiproliferative activity with an IC50 range of 6.587 to 11.10 µM. The mechanism involved induction of apoptosis via the mitochondrial pathway, specifically by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl2) .
Table 2: Anticancer Activity against Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| RB7 | HT-29 | 6.587 - 11.10 | Induction of mitochondrial apoptosis |
Mechanistic Insights
The biological activity of triazolo-pyrazines can be attributed to their ability to interact with key biological targets:
- DNA Gyrase Inhibition : Compounds in this class have shown potential in inhibiting bacterial DNA gyrase, a critical enzyme for DNA replication .
- Apoptosis Induction : The anticancer effects are linked to the activation of apoptotic pathways, particularly through mitochondrial mechanisms .
Case Studies
- Antibacterial Study : In a comparative study involving various triazolo-pyrazine derivatives, compound 2e was particularly notable for its low MIC values against both Staphylococcus aureus and Escherichia coli, suggesting it could serve as a lead compound for further development in treating bacterial infections .
- Anticancer Research : A specific derivative demonstrated significant anticancer activity against HT-29 cells by promoting apoptosis through modulation of Bcl-2 family proteins. This suggests that similar compounds may be developed as therapeutic agents for colon cancer .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous triazolo-pyrazine derivatives are outlined below:
Structural Isomers and Positional Variants
- Key Differences: Triazolo Ring Position: The [1,5-a] vs. [4,3-a] positional isomerism alters electronic distribution and reactivity. For example, the [1,5-a] isomer in the target compound favors nucleophilic attacks at the pyrazine ring due to enhanced electron deficiency from -CF₃ . Substituent Effects: The -CF₃ group in the target compound improves metabolic stability compared to non-fluorinated analogs, while chlorine or difluoromethoxy groups in other derivatives modulate steric hindrance and binding affinity .
Heterocyclic Core Modifications
- Key Differences :
- Pyrazine vs. Pyrimidine : The pyrazine core in the target compound offers a distinct electronic profile compared to pyrimidine derivatives, influencing solubility and target interactions. Pyrimidine-based analogs (e.g., 5,7-dimethyltriazolo-pyrimidine) exhibit better aqueous solubility due to hydrogen bonding .
- Imidazo vs. Triazolo : Replacing triazolo with imidazo increases basicity, which may affect pharmacokinetics (e.g., absorption in acidic environments) .
Physicochemical Properties
Vorbereitungsmethoden
Detailed Stepwise Preparation Method
The following preparation method is adapted from a patented process (CN102796104A), which is recognized for its industrial applicability and high purity outcomes.
| Step | Description | Conditions | Key Reagents | Outcome / Notes |
|---|---|---|---|---|
| 1. Formation of Hydrazinopyrazine Intermediate (Compound 2) | Ethanol and hydrazine hydrate are mixed and heated to 58 °C. 2-chloropyrazine is added dropwise, maintaining temperature at 60-61 °C for 15 hours. The reaction mixture is then cooled to 0 °C, pH adjusted to 6 with sodium hydroxide, stirred at 20 °C, diluted with xylene, concentrated, and extracted with methylene dichloride/virahol. The residue is diluted with MTBE, chilled, stirred, filtered, washed with cold MTBE, and dried under reduced pressure. | 58-61 °C, 15 h reaction; pH 6 adjustment; cooling to 0 °C | Ethanol, hydrazine hydrate, 2-chloropyrazine, sodium hydroxide, xylene, MTBE | Obtains intermediate 2 with HPLC purity ~93.3% |
| 2. Introduction of Trifluoromethyl Group and Cyclization (Compound 4) | Chlorobenzene and trifluoroacetic anhydride are cooled to 0 °C. Intermediate 2 is added under vigorous stirring at 3-5 °C. The mixture is heated to 50 °C, methylsulfonic acid is added, and the mixture is refluxed to distill off trifluoroacetic acid. The reaction continues at 110 °C for 42 hours, then at 100 °C for 60 hours. After cooling to 20 °C, the mixture is evaporated to dryness with sodium acetate, pH adjusted to 12, filtered, washed with cold ammoniacal liquor, extracted with saturated sodium chloride, dried, and purified by short silica gel column chromatography using dichloromethane. | 0-5 °C addition; 50 °C reflux; 110 °C (42 h), 100 °C (60 h) reaction; pH 12 adjustment | Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid, sodium acetate | Obtains compound 4 with HPLC purity ~99.1% |
| 3. Hydrogenation and Hydrochloride Salt Formation | Compound 4 is dissolved in ethanol and hydrogenated over palladium on carbon catalyst under nitrogen atmosphere in a high-pressure reactor. After completion, the catalyst is filtered off, and the solution is concentrated. The residue is mixed with ethanol solution of hydrogen chloride, stirred to precipitate the hydrochloride salt, which is then filtered, washed, and dried to constant weight. | Hydrogenation under nitrogen; room temperature | Palladium/carbon catalyst, ethanol, hydrogen chloride solution | Final product: 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[1,5-a]pyrazine hydrochloride |
Analytical and Purity Data
| Compound Stage | Purity (HPLC) | Physical State | Notes |
|---|---|---|---|
| Intermediate 2 | 93.3% | Solid | Obtained after hydrazine substitution and extraction |
| Compound 4 | 99.1% | Solid | After trifluoromethylation and cyclization |
| Final Product | >98.0% | White to light yellow powder/crystal | Hydrochloride salt form, stable under recommended storage |
Key Advantages of the Method
- Raw Material Availability: Starting materials such as 2-chloropyrazine, hydrazine hydrate, and trifluoroacetic anhydride are commercially accessible.
- Simplicity: The synthetic route involves straightforward reaction conditions without complex reagents or catalysts beyond palladium/carbon for hydrogenation.
- Low Byproduct Formation: Careful control of pH and temperature minimizes side reactions, reducing purification complexity.
- Industrial Suitability: The method is scalable with manageable reaction times and temperatures, and the purification steps are compatible with large-scale production.
- High Purity: The final product meets high purity standards (>98% by HPLC), suitable for pharmaceutical applications.
Summary Table of Preparation Conditions
| Step | Temperature Range | Reaction Time | pH Control | Solvents | Key Additives | Purification |
|---|---|---|---|---|---|---|
| 1. Hydrazine substitution | 58-61 °C | 15 h | Adjust to pH 6 | Ethanol, xylene, MTBE | Sodium hydroxide | Filtration, washing with MTBE |
| 2. Trifluoromethylation & cyclization | 0-110 °C (multi-stage) | Up to 102 h total | Adjust to pH 12 | Chlorobenzene, dichloromethane | Methylsulfonic acid, sodium acetate | Silica gel column chromatography |
| 3. Hydrogenation & salt formation | Room temp, under pressure | Variable | - | Ethanol | Pd/C catalyst, HCl | Filtration, washing, drying |
Research Findings and Notes
- The use of trifluoroacetic anhydride enables efficient introduction of the trifluoromethyl group, a critical moiety for the compound's biological activity.
- Methylsulfonic acid acts both as a catalyst and facilitates the removal of trifluoroacetic acid by distillation, driving the reaction forward.
- The hydrogenation step selectively reduces the intermediate without affecting the trifluoromethyl group, preserving the desired functionality.
- Adjusting pH at different stages is crucial to control the solubility and precipitation of intermediates and final product, enhancing yield and purity.
- The process avoids harsh reagents and extreme conditions, supporting safer and more environmentally friendly synthesis.
Q & A
Q. What are the optimized synthetic routes for 2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride, and how do reaction conditions affect yield?
- Methodological Answer : The synthesis typically involves cyclization of pyrazine intermediates with trifluoromethyl-substituted reagents. For example, a two-step process using DCM as a solvent, triethylamine as a base, and controlled dropwise addition of acyl chlorides at 0°C achieves ~73% yield. Key parameters include maintaining anhydrous conditions, stoichiometric ratios (e.g., 1:1.2 molar ratio of triazole to acyl chloride), and purification via methanol extraction .
- Table 1 : Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 0°C → RT | +20% |
| Solvent | Dichloromethane (DCM) | High purity |
| Stoichiometry (TEA) | 3 equiv. | Prevents side reactions |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H-NMR : Peaks at δ 7.07–7.42 (m, aromatic protons) and δ 3.1–4.2 (m, tetrahydro-pyrazine protons) confirm ring saturation .
- LC-MS : Mobile phases like 5:95 ACN:H2O (0.1% H3PO4) at 1 mL/min flow rate provide retention times of ~2.1 min, with [M+H]+ peaks at m/z 228.6 .
- XRD : Resolves crystalline polymorphs, critical for salt stability studies .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer : The CF₃ group enhances metabolic stability by reducing cytochrome P450 oxidation. In Sitagliptin analogs (structurally related), this group increases DPP-4 inhibition potency (IC₅₀ = 18 nM vs. 110 nM for non-CF₃ analogs) by improving hydrophobic interactions with the S2 pocket . Computational docking (e.g., AutoDock Vina) validates binding affinity differences .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use recombinant enzyme isoforms (e.g., DPP-4 vs. DPP-8/9) to avoid off-target interference .
- Data Normalization : Correct for batch-to-batch purity variations (e.g., HPLC purity ≥98%) and salt-form differences (e.g., hydrochloride vs. phosphate) .
- Meta-Analysis : Cross-reference IC₅₀ values from receptor-binding assays (e.g., A2a adenosine receptor Kᵢ = 42 nM) with in vivo efficacy models .
Q. How are genotoxic impurities like 7-nitroso derivatives detected and quantified during synthesis?
- Methodological Answer :
- UPLC-MS/MS : Employ a C18 column with 0.1% formic acid in H2O/ACN gradients. Limit of Quantitation (LOQ) for 7-nitroso impurities is 37 ng/day, adhering to EMA guidelines .
- Sample Prep : Acidic hydrolysis (0.1M HCl, 60°C) releases nitroso compounds, followed by SPE cleanup using Oasis HLB cartridges .
Q. What computational approaches predict binding affinity to adenosine A2a receptors?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., piperazine ring H-bonding with Glu169) using AMBER force fields.
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for CF₃ substituent effects (e.g., +1.2 kcal/mol affinity boost) .
Methodological Design & Validation
Q. How are stable salt forms designed to enhance bioavailability?
- Methodological Answer :
- Counterion Screening : Test hydrochloride, phosphate, and mesylate salts for hygroscopicity (e.g., hydrochloride forms exhibit <0.5% moisture uptake) .
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., ≤0.2% impurity increase) .
Q. What in vitro assays evaluate selectivity across kinase isoforms?
- Methodological Answer :
- Kinase Profiling Panels : Use Eurofins KinaseProfiler™ with 10 µM ATP concentrations. For A2a vs. A1 receptors, measure cAMP accumulation (EC₅₀ ratio ≥10 indicates selectivity) .
Tables for Key Data
Table 2 : Comparative Pharmacological Data for Triazolo-Pyrazine Derivatives
| Compound | Target Receptor | IC₅₀ (nM) | Selectivity (vs. A1) |
|---|---|---|---|
| Sitagliptin Analog | DPP-4 | 18 | N/A |
| 12 (A2a Antagonist) | A2a | 42 | 12-fold |
| Non-CF₃ Derivative | DPP-4 | 110 | N/A |
Table 3 : Analytical Methods for Impurity Detection
| Technique | LOD (ppm) | LOQ (ppm) | Key Parameter |
|---|---|---|---|
| UPLC-MS/MS | 0.05 | 0.15 | Column: BEH C18 (2.1x50 mm) |
| GC-ECD | 0.1 | 0.3 | Derivatization: PFBHA |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
